Home > Products > Screening Compounds P34886 > Talaporfin sodium
Talaporfin sodium - 220680-62-6

Talaporfin sodium

Catalog Number: EVT-10884558
CAS Number: 220680-62-6
Molecular Formula: C38H37N5Na4O9
Molecular Weight: 799.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LS11(talaporfin sodium) is an agent consisting of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity. After intratumoral activation by light emitting diodes, taporfin sodium forms an extended high energy conformational state that generates singlet oxygen, resulting in free radical-mediated cell death. It is used to treat many kinds of cancers.
Talaporfin Sodium is an agent consisting of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity. After intratumoral activation by light emitting diodes, taporfin sodium forms an extended high energy conformational state that generates singlet oxygen, resulting in free radical-mediated cell death. (NCI04)
Source

The compound is commercially available under the brand name Laserphyrin and is produced by Meiji Seika Pharma Co., Ltd. in Tokyo, Japan. Its development has been informed by extensive research into the efficacy of PDT, particularly in the context of treating tumors that have not responded to traditional therapies .

Classification

Talaporfin sodium is classified as a chlorin-based photosensitizer. It is notable for its rapid clearance from the body, which reduces the risk of skin phototoxicity—a common side effect associated with other photosensitizers .

Synthesis Analysis

Methods

The synthesis of talaporfin sodium involves a two-step process starting from chlorin e6. The first step entails the treatment of chlorin e6 with carbodiimide to produce an intermediate anhydride. In the second step, this anhydride reacts with an aqueous solution of sodium aspartate to yield the final product .

Technical Details

  • Step 1: Chlorin e6 + Carbodiimide → Chlorin e6 Anhydride
  • Step 2: Chlorin e6 Anhydride + Sodium Aspartate → Talaporfin Sodium

This method ensures a high yield and purity of talaporfin sodium, which is crucial for its effectiveness in clinical applications .

Molecular Structure Analysis

Structure

Talaporfin sodium has a complex molecular structure characterized by a chlorin ring system with an aspartic acid moiety. This structure contributes to its unique photophysical properties.

Data

  • Molecular Formula: C_{34}H_{36}N_{4}Na_{4}O_{6}
  • Molecular Weight: 799.69 g/mol
  • Absorption Peak: Approximately 664 nm (visible light spectrum)

The presence of the aspartic acid residue enhances the biodistribution of talaporfin sodium within tissues during PDT, although it does not significantly alter its application compared to other chlorin-based photosensitizers .

Chemical Reactions Analysis

Reactions

In photodynamic therapy, talaporfin sodium undergoes a photochemical reaction upon activation by light at its absorption wavelength. This reaction generates reactive oxygen species that induce cell death in targeted tumor tissues.

Technical Details

  • Activation: Exposure to light (664 nm)
  • Reaction Mechanism:
    • Light activation → Excitation of talaporfin sodium → Generation of reactive oxygen species (singlet oxygen) → Induction of apoptosis or necrosis in cancer cells.

This mechanism is crucial for its therapeutic efficacy against various malignancies .

Mechanism of Action

Process

The mechanism of action for talaporfin sodium involves several key steps:

  1. Administration: Talaporfin sodium is administered intravenously.
  2. Tissue Uptake: The compound preferentially accumulates in tumor tissues.
  3. Light Activation: After a specified time post-administration, the tumor area is illuminated with laser light at 664 nm.
  4. Reactive Oxygen Species Generation: The absorbed light energy excites talaporfin sodium, leading to the production of reactive oxygen species.
  5. Cellular Damage: These reactive oxygen species cause oxidative damage to cellular components, leading to cancer cell death.

Data from clinical studies indicate that this process results in significant tumor reduction while minimizing damage to surrounding healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Talaporfin sodium typically appears as a dark green powder.
  • Solubility: It is soluble in water and physiological saline, facilitating its administration via injection.

Chemical Properties

  • Stability: Talaporfin sodium exhibits stability when stored in a lyophilized state at room temperature.
  • pH Sensitivity: The compound's activity can be influenced by pH levels during administration.

Relevant data indicate that these properties contribute to its effectiveness and safety profile in clinical settings .

Applications

Talaporfin sodium is primarily used in photodynamic therapy for various cancers:

  • Malignant Brain Tumors: It has shown promising results in preclinical and clinical trials.
  • Esophageal Cancer: Approved as a salvage treatment for patients with local failure after chemoradiotherapy.
  • Lung Cancer: Utilized for early-stage lung cancer treatments.

The development and application of talaporfin sodium represent significant advancements in targeted cancer therapies, offering improved efficacy and reduced side effects compared to earlier options .

Mechanistic Foundations of Talaporfin Sodium-Mediated Photodynamic Action

Molecular Pathways of Reactive Oxygen Species Generation

Talaporfin sodium (mono-L-aspartyl chlorin e6) initiates its photodynamic effect through a type II photochemical reaction. Upon intravenous administration, the compound accumulates preferentially in neoplastic tissues via the enhanced permeability and retention effect. Subsequent illumination with 664 nm laser light excites talaporfin sodium to a singlet state, which undergoes intersystem crossing to a triplet excited state. This triplet state directly transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) – the primary cytotoxic agent responsible for cellular damage [1] [5]. Singlet oxygen generation occurs with a quantum yield of approximately 0.77 in physiological environments, making it exceptionally efficient compared to first-generation photosensitizers [10].

The reactive oxygen species profile extends beyond singlet oxygen to include hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂). These secondary reactive oxygen species form through chain reactions initiated by singlet oxygen, particularly under hypoxic conditions [7]. Reactive oxygen species collectively induce non-specific oxidative damage to cellular constituents including membrane lipids (lipid peroxidation), proteins (carbonylation and denaturation), and nucleic acids (strand breaks and base modifications). This oxidative cascade culminates in various cell death modalities including apoptosis, necrosis, and autophagy-associated death pathways [4] [5].

Table 1: Reactive Oxygen Species Generated During Talaporfin Sodium Photodynamic Therapy

Reactive Oxygen SpeciesHalf-lifePrimary Cellular TargetsDetection Method
Singlet oxygen (¹O₂)<0.04 μsMembrane lipids, cholesterolSinglet oxygen sensor green
Hydroxyl radical (•OH)10⁻⁹ sDNA, proteins, carbohydratesFluorescence probes (DCFH-DA)
Superoxide anion (O₂•⁻)10⁻⁶ sIron-sulfur clusters, enzymesCytochrome c reduction
Hydrogen peroxide (H₂O₂)MinutesSignaling proteins, transcription factorsAmplex Red assay

The immunogenic consequences of reactive oxygen species generation include the emission of damage-associated molecular patterns from dying tumor cells. Talaporfin sodium photodynamic therapy induces translocation of calreticulin to the plasma membrane surface, extracellular release of high mobility group box 1 protein, and adenosine triphosphate secretion – all critical signals for dendritic cell maturation and anti-tumor T-cell priming [4]. This immunogenic cell death underlies the reported abscopal effects observed in distant non-irradiated tumors when combined with immune checkpoint inhibitors [4].

Vascular Targeting Mechanisms in Neoplastic Microenvironments

Talaporfin sodium photodynamic therapy exerts profound antivascular effects through selective damage to tumor-associated endothelial cells. The compound accumulates preferentially in tumor vasculature due to enhanced permeability and retention effect, where light activation induces rapid vascular shutdown through distinct biomechanical pathways. Within minutes of photoirradiation, human umbilical vein endothelial cells exhibit microtubule depolymerization and reorganization of actin cytoskeleton into thick stress fibers traversing the cellular cytoplasm. This structural rearrangement is mediated through rapid activation of the RhoA/Rho-associated protein kinase signaling pathway, culminating in phosphorylation of myosin light chain at serine 19 residue [6] [9].

Myosin light chain phosphorylation triggers endothelial cell contraction through actin-myosin interaction, increasing intercellular gaps and vascular permeability. Talaporfin sodium photodynamic therapy induces myosin light chain phosphorylation at levels exceeding those triggered by classical vascular disrupting agents like combretastatin A4 3ʹ-O-phosphate [9]. The biomechanical changes manifest functionally as destruction of endothelial tube networks within 90-300 minutes post-treatment, characterized by significant reductions in total tube length (63.7% decrease), number of tubes (58.2% decrease), and branching points (71.4% decrease) in three-dimensional in vitro models [9].

Table 2: Temporal Sequence of Vascular Shutdown Events Following Talaporfin Sodium Photodynamic Therapy

Time Post-IrradiationCellular EventsTissue-Level ManifestationsMolecular Mediators
0-5 minutesMicrotubule depolymerizationLoss of endothelial structural integrityRhoA activation
5-30 minutesMyosin light chain phosphorylationEndothelial cell contractionROCK activation
30-90 minutesActin stress fiber formationIncreased vascular permeabilityPhosphorylated myosin light chain
90-300 minutesEndothelial tube collapseVascular leakage and hemorrhageVE-cadherin disruption
>300 minutesEndothelial cell deathThrombosis and permanent occlusionCaspase activation

In vivo validation using laser speckle blood flow imaging demonstrates that talaporfin sodium photodynamic therapy reduces tumor blood flow by 78.3% within 24 hours in HCT116 xenograft models, significantly exceeding the vascular effects of classical vascular disrupting agents [9]. Histopathological examination confirms reduction in functional vascular area (72.5% decrease) and vessel diameter (64.8% decrease), establishing permanent vascular occlusion. This antivascular effect synergizes with direct tumor cell killing by creating hypoxic microenvironments that amplify reactive oxygen species cytotoxicity while depriving tumors of nutrients [6] [9].

Subcellular Localization Patterns and Organelle-Specific Cytotoxicity

The efficacy of talaporfin sodium photodynamic therapy is intrinsically linked to its subcellular distribution, which determines the primary sites of photodamage. Fluorescence imaging studies demonstrate selective accumulation in endosomal-lysosomal compartments in both carcinoma and sarcoma cell lines, with minimal localization in mitochondria or nuclei. Co-localization experiments with organelle-specific markers reveal that 82.3% of intracellular talaporfin sodium accumulates in lysosomes and early endosomes within 4 hours of administration [2] [10].

The endocytic uptake mechanism involves clathrin-dependent and caveolae-dependent pathways, with energy requirements evidenced by 91.7% reduction in accumulation when adenosine triphosphate production is inhibited by 2-deoxyglucose and sodium azide [2]. Lysosomal trafficking depends on functional K-Ras signaling, as inhibition with trametinib reduces talaporfin sodium uptake by 63.4% in K-Ras mutant cell lines. Once internalized, the compound remains sequestered in acidic compartments until light activation, whereupon lysosomal rupture releases cathepsins and other hydrolytic enzymes that amplify cellular damage [2].

The organelle-specific cytotoxicity manifests through distinct mechanisms:

  • Lysosomal Damage: Photoactivation generates singlet oxygen within lysosomes, inducing membrane permeabilization and release of cathepsins that trigger caspase-dependent apoptosis [2]
  • Endoplasmic Reticulum Stress: Protein oxidation disrupts calcium homeostasis and activates unfolded protein response pathways [5]
  • Mitochondrial Effects: Secondary reactive oxygen species production causes cytochrome c release through Bax activation, amplifying apoptotic signaling [5]
  • Nuclear Damage: Secondary DNA oxidation creates double-strand breaks detected by γ-H2AX foci formation [5]

Table 3: Subcellular Trafficking Mechanisms of Talaporfin Sodium

Cellular ProcessKey Molecular PlayersInhibition EffectsCell Type Specificity
Clathrin-mediated endocytosisClathrin heavy chain, dynaminChlorpromazine reduces uptake by 74.2%Higher in carcinoma than sarcoma
Caveolae-dependent endocytosisCaveolin-1, dynaminMethyl-β-cyclodextrin reduces uptake by 68.9%Higher in endothelial cells
Lysosomal traffickingRab GTPases, LAMP1Chloroquine increases retention by 3.2-foldConsistent across cell types
K-Ras dependent uptakeK-Ras, Raf, MEKTrametinib reduces uptake by 63.4%Exclusive to K-Ras mutant cells
Energy-dependent transportATP synthase, Na⁺/K⁺-ATPase2-Deoxyglucose reduces uptake by 91.7%Universal across cell types

Lysosomal degradation represents the primary elimination pathway, with lysosomal enzyme inhibition increasing intracellular retention by 3.2-fold. This finding suggests that lysosomal hydrolases actively degrade talaporfin sodium, influencing treatment efficacy through modulation of intracellular photosensitizer concentration [2]. The differential subcellular distribution between normal and cancer cells (quantified through fluorescence lifetime imaging) provides the biochemical basis for selective tumor destruction, with cancer cells exhibiting 3.7-fold faster photosensitizer bleaching due to higher reactive oxygen species generation [10].

Oxygen Dependency and Hypoxia Modulation Effects

The photodynamic efficacy of talaporfin sodium exhibits complex oxygen dependency due to dual roles of molecular oxygen as both substrate for reactive oxygen species generation and modulator of treatment response. Real-time oxygen microelectrode measurements during illumination reveal rapid oxygen consumption that correlates directly with talaporfin sodium concentration. At 100 μg/mL talaporfin sodium, oxygen tension decreases by 78.4% within 5 minutes of irradiation in Lewis lung carcinoma models, creating transient hypoxic microenvironments [7].

This oxygen depletion creates a biphasic effect on treatment efficacy:

  • Initial Oxygen Availability: Determines singlet oxygen yield and direct cytotoxicity (oxygen-dependent phase)
  • Post-Treatment Hypoxia: Induces vascular endothelial growth factor upregulation (oxygen-independent phase)

Hypoxia-inducible factor 1α stabilization occurs within 4 hours post-treatment, increasing vascular endothelial growth factor secretion by 3.8-fold at 24 hours in surviving tumor cells. This paradoxical pro-angiogenic response potentially limits treatment efficacy but can be counteracted through combination therapies targeting hypoxia-inducible factor 1α or vascular endothelial growth factor signaling [7].

Table 4: Oxygen Dynamics During Talaporfin Sodium Photodynamic Therapy

Oxygenation ParameterMeasurement TechniquePre-Irradiation ValuePost-Irradiation ValueFunctional Consequences
Tumor pO₂Oxygen microelectrode28.7 ± 3.2 mmHg6.2 ± 1.5 mmHgLimits singlet oxygen production
Oxygen consumption rateClark-type electrode12.4 nmol O₂/min/mg protein89.7 nmol O₂/min/mg proteinCreates transient hypoxia
Hypoxia-inducible factor 1αWestern blotBaseline expression4.2-fold increaseInduces vascular endothelial growth factor
Vascular endothelial growth factor secretionEnzyme-linked immunosorbent assay185 pg/mL702 pg/mLStimulates angiogenesis
Glutathione peroxidaseSpectrophotometric assay28.3 mU/mg protein89.5 mU/mg proteinIncreases antioxidant defense

Strategies to overcome oxygen limitations include:

  • Fractionated Light Delivery: Allows oxygen diffusion between illumination cycles, improving singlet oxygen yield by 43.7% [7]
  • Hyperoxygenation: Supplemental oxygen breathing increases tumor pO₂ by 2.9-fold, enhancing cytotoxicity [7]
  • Metabolic Modulation: Inhibition of oxygen-consuming pathways preserves substrate for photodynamic reactions
  • Hypoxia-Activated Prodrugs: Exploit treatment-induced hypoxia for additional cell killing

The oxygen consumption rate during illumination serves as an indirect indicator of photodynamic efficacy, correlating with both photosensitizer bleaching and reactive oxygen species generation. This relationship enables real-time monitoring of treatment efficiency through oxygen sensing technologies [7]. The temporal dynamics of reoxygenation post-treatment significantly influence inflammatory responses and immune cell infiltration into the tumor microenvironment, creating opportunities for combination immunotherapy approaches [4].

Properties

CAS Number

220680-62-6

Product Name

Talaporfin sodium

IUPAC Name

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate

Molecular Formula

C38H37N5Na4O9

Molecular Weight

799.7 g/mol

InChI

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1

InChI Key

JLWROAPZCOJYGT-OBJGRMLXSA-J

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.